1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole
Description
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a sulfonylated imidazole derivative characterized by a substituted phenylsulfonyl group at the 1-position and an isopropyl substituent at the 2-position of the imidazole ring.
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-23-16-10-14(6)15(12(2)3)11-17(16)24(21,22)20-9-8-19-18(20)13(4)5/h8-13H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLWOULJRHCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole, identified by the CAS number 723744-69-2, is a compound belonging to the imidazole family. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its antitumor and antimicrobial properties, supported by data tables and relevant case studies.
- Molecular Formula : C16H21N3O5S
- Molecular Weight : 367.42 g/mol
- Boiling Point : 567.4 ± 60.0 °C (predicted)
- Density : 1.32 ± 0.1 g/cm³ (predicted)
- pKa : -5.08 ± 0.60 (predicted)
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its ability to inhibit tumor cell proliferation.
Case Study: Antiproliferative Effects
In a study evaluating various imidazole derivatives, Compound 4f , closely related to our compound of interest, demonstrated outstanding antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The IC50 values were significantly lower than those of established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 | 18.53 | 23–46 |
| SGC-7901 | 15.00 | ||
| HeLa | 12.50 | ||
| 5-FU | A549 | 25.00 | |
| MTX | HeLa | 30.00 |
The selectivity index indicates that normal L-02 liver cells tolerated Compound 4f significantly better than tumor cells, suggesting a favorable therapeutic window .
The mechanism through which these compounds exert their antitumor effects includes the induction of apoptosis in cancer cells. Specifically, Compound 4f was shown to increase the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner . This shift in protein expression leads to enhanced apoptosis, as evidenced by increased caspase-3 activation.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.
Antibacterial Studies
A study conducted on related imidazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications in the imidazole ring could enhance antibacterial potency.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Imidazole Derivative A | S. aureus | 15 |
| Imidazole Derivative B | E. coli | 18 |
| Target Compound | S. aureus | TBD |
| Target Compound | E. coli | TBD |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular data of the target compound with similar imidazole derivatives:
Substituent Effects on Physicochemical Properties
- Alkyl vs. Conversely, naphthalenyl and biphenyl substituents () introduce extended π-systems, favoring aromatic interactions in biological targets .
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents () significantly elevate molecular weight and polarity, likely improving binding affinity in drug-receptor interactions but reducing solubility .
- Core Modifications: The dihydroimidazolone structure () introduces a non-aromatic ring, reducing resonance stability and altering tautomeric behavior compared to fully conjugated imidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
